molecular formula C19H22ClNO3 B586645 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride CAS No. 13233-00-6

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride

Cat. No. B586645
CAS RN: 13233-00-6
M. Wt: 347.839
InChI Key: MTBDPUSODLZRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride is a chemical compound used in scientific research. It exhibits perplexing properties due to its complex structure, making it valuable for studying various biological processes. It is used in the synthesis of Tetrabenazine .


Synthesis Analysis

This compound is an intermediate in the synthesis of (-)-Higenamine . The synthesis involves various steps and the use of different reagents . More detailed information about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

The molecular weight of this compound is 347.84 and its molecular formula is C19H22ClNO3 . The canonical SMILES representation is COC1=CC=C (C=C1)CC2=NCCC3=CC (=C (C=C32)OC)OC.Cl .


Chemical Reactions Analysis

The main direction of fragmentation is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . More detailed information about the chemical reactions involving this compound can be found in the referenced literature .


Physical And Chemical Properties Analysis

This compound is a light yellow to yellow crystalline powder . It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Future Directions

This compound is used in the synthesis of more complex isoquinolines and quinolizidines . It is also used in proteomics research . Therefore, it is expected to continue to be a valuable compound in scientific research.

properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBDPUSODLZRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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